1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6H2,1-2H3 |
InChI Key |
UEBIABLSSHRQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The aldol condensation approach utilizes 2-fluoro-3-(methylthio)benzaldehyde and chloroacetone as starting materials. Under acidic or basic conditions, the enolate of chloroacetone attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. Catalysts such as sodium hydroxide or p-toluenesulfonic acid enhance reaction efficiency, with yields reaching 75–85% under optimized conditions.
Optimization of Reaction Parameters
Key variables include temperature, solvent polarity, and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) improve solubility, while elevated temperatures (80–100°C) accelerate dehydration. A representative protocol involves:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or DMF |
| Catalyst | 10 mol% p-toluenesulfonic acid |
| Temperature | 80°C, reflux |
| Reaction Time | 6–8 hours |
| Yield | 82% |
Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 aldehyde-to-chloroacetone ratio).
Diazonium Salt Coupling Approach
Diazotization and Coupling
Adapted from fenfluramine intermediate synthesis, this method involves diazotization of 2-fluoro-3-(methylthio)aniline followed by coupling with isopropenyl acetate. The diazonium salt, generated using sodium nitrite and hydrochloric acid, reacts with isopropenyl acetate in the presence of cuprous chloride (CuCl) to form the ketone.
Procedural Details
In a typical setup:
- Diazotization : 2-Fluoro-3-(methylthio)aniline (0.6 mol) is treated with NaNO₂ (0.61 mol) in HCl at 5°C.
- Coupling : The diazonium salt is added to a mixture of isopropenyl acetate (0.75 mol), CuCl (0.015 mol), and sodium acetate in methanol/water at 40°C.
- Isolation : The product is extracted with heptane and distilled under vacuum (98–102°C at 10 mmHg), yielding 72% pure ketone.
Challenges and Mitigations
Competing side reactions, such as aryl radical polymerization, are suppressed by maintaining low temperatures during diazotization and using radical scavengers like hydroquinone.
Hydrolysis of Dichlorotoluene Derivatives
Reaction Pathway
Inspired by trifluoromethylbenzaldehyde synthesis, this route hydrolyzes 1-(2-fluoro-3-(methylthio)phenyl)dichloropropane under high-temperature, high-pressure conditions. The dichloro precursor is treated with aqueous sodium hydroxide and acetic acid at 150–190°C, yielding the ketone via elimination of chloride ions.
Industrial-Scale Protocol
- Reactants : Dichloro derivative (0.5 mol), NaOH (1.05 mol), acetic acid (4.0 mol), tetrabutylammonium bromide (0.1 g).
- Conditions : 160°C, 0.45 MPa, 3 hours.
- Yield : 90.2% after vacuum distillation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol Condensation | 82% | ≥98% | Moderate | High |
| Diazonium Coupling | 72% | 95–97% | High | Moderate |
| Hydrolysis | 90% | ≥98% | High | Low |
Key Observations :
- The aldol method offers simplicity but requires rigorous stoichiometric control.
- Diazonium coupling is scalable but involves hazardous intermediates.
- Hydrolysis achieves high yields but demands specialized equipment for high-pressure conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance safety and efficiency. For aldol condensation, residence times of 30–60 minutes in microreactors improve heat transfer and reduce side reactions.
Catalyst Recycling
Cuprous chloride in diazonium coupling is recuperated via aqueous extraction, reducing waste. Similarly, acidic catalysts in aldol reactions are neutralized and reused in subsequent batches.
Chemical Reactions Analysis
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring. It is used in scientific research as an intermediate in synthesizing complex organic molecules. It is also studied for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. In industry, it is utilized in developing new materials and chemical processes.
Reactions
- Oxidation Oxidation of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one results in sulfoxides and sulfones.
- Reduction Reduction of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one results in alcohol derivatives.
- Substitution Substitution of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one results in various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)ethanone
- 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)butan-2-one
Research and Case Studies
- Cytotoxic Effects 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one has cytotoxic effects in HeLa cells.
- Polo-like Kinase 1 (Plk1) Inhibitors Plk1 is a mitotic-specific target deregulated in various human cancers and has been extensively explored for anticancer activity .
- Plant Protection Agents Crystal forms of fluoro-methyl-phenyl compounds are used in plant protection agents, preferably in the form of a customary formulation . The agent contains modification A of (2Z)-2-( ⁇ 2-fluoro-4-methyl-5-[(R)-(2,2,2-trifluoroethyl)sulfinyl]phenyl ⁇ imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one . The composition comprises modification A in a total amount of at least 5% by weight, based on the total amount of (2Z)-2-( ⁇ 2-fluoro-4-methyl-5-[(R)-(2,2,2-trifluoroethyl)sulfinyl]phenyl ⁇ imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one present in the composition .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent effects:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and trifluoromethyl groups (CF₃) increase electrophilicity at the ketone moiety, enhancing reactivity in nucleophilic additions or reductions .
- Sulfur Substituents : Methylthio groups contribute to lipophilicity and may participate in hydrogen bonding or π-interactions, as seen in sulfur-containing volatiles analyzed via GC-MS .
- Steric Effects : Bulky substituents (e.g., CF₃ at 2-position) may hinder molecular packing, influencing crystallinity and solubility .
Physicochemical Properties
- Boiling/Melting Points : Direct data for the target compound is unavailable, but analogs suggest that fluorination reduces boiling points compared to chlorinated derivatives (e.g., 214.71 g/mol chloro analog likely has higher mp than fluorine-containing variants) .
- Lipophilicity: The methylthio group increases logP compared to non-sulfur analogs, as observed in benzimidazole-thiazole hybrids with methylthio moieties exhibiting enhanced COX-2 inhibition (IC₅₀: 0.045–0.075 μM) .
Structural and Crystallographic Insights
- Intermolecular Interactions: Chalcone derivatives (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) exhibit π-π stacking and hydrogen bonding, which may extend to the target compound .
- Conformational Stability : The E-conformation in (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one suggests that fluorine’s position influences planarity and stability.
Analytical Characterization
- GC-MS: Sulfur-containing propanones (e.g., 1-(methyldisulfanyl)propan-2-one) are detectable via retention indices and mass spectral fragmentation patterns .
- NMR/IR: Arylpropanones typically show carbonyl stretches at ~1700 cm⁻¹ (IR) and ketone ¹³C signals at ~200–210 ppm .
Biological Activity
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure–activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C11H13FOS. The presence of a fluorine atom and a methylthio group in its structure suggests that it may exhibit unique interactions with biological targets.
Antibacterial Activity
Research has shown that compounds with similar structural motifs can exhibit significant antibacterial properties. For instance, derivatives with lipophilic substituents have been reported to enhance antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antibacterial activity of related compounds, which may provide insights into the potential efficacy of this compound:
| Compound | Bacterial Species | MIC (µg/mL) | Gram Stain |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.9 | Positive |
| Compound B | Enterococcus faecium | 4.0 | Positive |
| Compound C | Klebsiella pneumoniae | 64.0 | Negative |
| This compound | TBD | TBD |
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications to the phenyl ring and the introduction of electron-withdrawing groups like fluorine can significantly influence the biological activity. For instance, compounds with enhanced lipophilicity often show improved penetration through bacterial membranes, leading to increased antibacterial efficacy .
Case Studies
Several studies have explored the biological activity of similar compounds. In one study, a series of quinone derivatives were synthesized and tested against high-priority pathogens declared by the WHO. The results indicated that certain modifications led to higher potency against MRSA compared to standard antibiotics like vancomycin . Another investigation highlighted the importance of hydrophobicity in enhancing the antibacterial action of phenyl-thiazole derivatives .
Therapeutic Potential
Beyond antibacterial properties, compounds similar to this compound are being evaluated for their potential in treating various diseases, including cancer. For instance, some derivatives have shown promise as inhibitors of dihydrofolate reductase, a critical enzyme in cancer cell proliferation .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(2-fluoro-3-(methylthio)phenyl)propan-2-one, and how can intermediates be optimized?
- Methodology : A multi-step approach is recommended, inspired by analogous ketone syntheses. For example, hydrolysis of nitrile precursors (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) followed by reaction with acetic anhydride and catalytic acid can yield the ketone backbone . The methylthio and fluoro substituents may be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., using Pd to install thioether groups).
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of fluorinating agents (e.g., KF/18-crown-6) and sulfur nucleophiles (e.g., NaSMe) to minimize byproducts. Typical yields for similar structures range from 50–70% .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Tools :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons near fluorine and methylthio groups show characteristic splitting; carbonyl C=O at ~205–210 ppm).
- HRMS : Verify molecular ion ([M+H]⁺ expected for C₁₀H₁₀FOS: 197.0443).
- Elemental Analysis : Match calculated vs. observed C, H, S, and F content (±0.3%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluoro-3-(methylthio) substituents influence the compound’s reactivity in nucleophilic additions?
- Experimental Design :
- Compare reactivity with unsubstituted or mono-substituted analogs (e.g., 1-(3-fluorophenyl)propan-2-one) in Grignard or hydride reductions.
- Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient regions.
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Challenges :
- Weak diffraction due to small crystal size or disorder from flexible methylthio/fluoro groups.
- Twinning or pseudo-symmetry in the lattice.
- Solutions :
- Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl₃/hexane).
- Use SHELXT for structure solution and SHELXL for refinement, applying restraints for disordered S/CH₃ groups. Anisotropic displacement parameters (ADPs) improve model accuracy .
- Data Example :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <5% (high-resolution data) |
| C-C bond lengths | 1.48–1.52 Å (C=O) |
Q. How do contradictory spectral data (e.g., NMR vs. IR carbonyl signals) arise, and how should they be resolved?
- Root Causes :
- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NMR signals).
- Keto-enol tautomerism perturbing IR carbonyl stretches (e.g., 1710 cm⁻¹ for keto vs. 1650 cm⁻¹ for enol).
- Resolution :
- Acquire variable-temperature NMR (VT-NMR) to detect tautomer populations.
- Use deuterated solvents with low polarity (e.g., CDCl₃) to stabilize the keto form. Cross-validate with X-ray crystallography .
Methodological Considerations
Q. What precautions are critical when handling the methylthio and fluoro substituents in this compound?
- Safety Protocols :
- Methylthio Group : Use fume hoods due to potential sulfide odor and toxicity. Avoid contact with oxidizing agents (risk of exothermic decomposition).
- Fluorine : Handle fluorinated waste separately; HF may form under acidic conditions.
Q. How can computational chemistry aid in predicting the compound’s spectroscopic properties?
- Workflow :
Optimize geometry using B3LYP/6-31G(d) in Gaussian.
Calculate NMR chemical shifts with GIAO method (deviation <0.3 ppm for ¹H).
Simulate IR spectra; compare experimental vs. computed carbonyl stretches (±10 cm⁻¹).
- Case Study : For 1-(3-fluorophenyl)propan-2-one, computed ¹H NMR (δ 7.4–7.6 ppm for aromatic protons) matched experimental data within 0.1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
